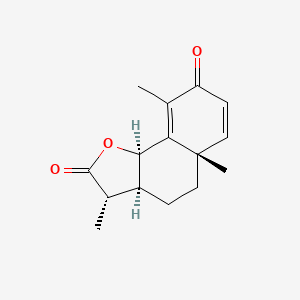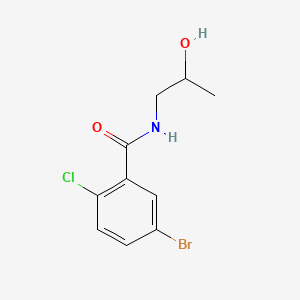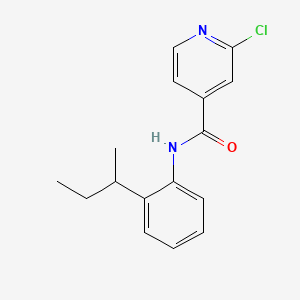
ADP-RIBOSYLCYCLASE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADP-ribosyl cyclase is an enzyme that catalyzes the conversion of nicotinamide adenine dinucleotide to cyclic ADP-ribose and nicotinamide. This enzyme is widely present in animal cells and has been identified in various organisms, including protozoans like Euglena . The enzyme plays a crucial role in calcium signaling by producing cyclic ADP-ribose, which acts as a second messenger in various cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ADP-ribosyl cyclase can be isolated from various biological sources. The enzyme from Aplysia ovotestis was one of the first to be purified . The preparation involves homogenizing the tissue, followed by a series of chromatographic steps to isolate the enzyme.
Industrial Production Methods: Industrial production of ADP-ribosyl cyclase typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host cells are cultured, and the enzyme is harvested and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: ADP-ribosyl cyclase primarily catalyzes the cyclization of nicotinamide adenine dinucleotide to produce cyclic ADP-ribose and nicotinamide . This reaction involves the cleavage of the glycosidic bond between the nicotinamide and the ribose moiety of nicotinamide adenine dinucleotide.
Common Reagents and Conditions: The enzyme requires nicotinamide adenine dinucleotide as a substrate and operates optimally at a neutral pH and physiological temperature .
Major Products: The primary products of the reaction catalyzed by ADP-ribosyl cyclase are cyclic ADP-ribose and nicotinamide .
Aplicaciones Científicas De Investigación
ADP-ribosyl cyclase has numerous applications in scientific research:
Mecanismo De Acción
ADP-ribosyl cyclase catalyzes the conversion of nicotinamide adenine dinucleotide to cyclic ADP-ribose and nicotinamide. Cyclic ADP-ribose acts as a second messenger that mobilizes calcium from intracellular stores by activating ryanodine receptors on the endoplasmic reticulum . This calcium release is crucial for various cellular functions, including muscle contraction and signal transduction .
Comparación Con Compuestos Similares
CD157: Another member of the ADP-ribosyl cyclase family with similar catalytic properties.
Nicotinamide adenine dinucleotide glycohydrolase: An enzyme that hydrolyzes nicotinamide adenine dinucleotide to produce ADP-ribose and nicotinamide without forming cyclic ADP-ribose.
Uniqueness: ADP-ribosyl cyclase is unique in its ability to produce cyclic ADP-ribose, a potent calcium-mobilizing second messenger. This distinguishes it from other enzymes that only hydrolyze nicotinamide adenine dinucleotide without forming cyclic intermediates .
Propiedades
Número CAS |
135622-82-1 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





